molecular formula C11H14BrNO2 B8127156 3-Bromo-N-isopropyl-5-methoxy-benzamide

3-Bromo-N-isopropyl-5-methoxy-benzamide

Cat. No.: B8127156
M. Wt: 272.14 g/mol
InChI Key: JNNUIMMKCIPZCZ-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropyl-5-methoxy-benzamide is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 3-position, an isopropyl group attached to the nitrogen atom, and a methoxy group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-isopropyl-5-methoxy-benzamide typically involves the following steps:

    Bromination: The starting material, 5-methoxy-benzamide, undergoes bromination at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    N-Alkylation: The brominated intermediate is then subjected to N-alkylation with isopropylamine under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-isopropyl-5-methoxy-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-isopropyl-5-methoxy-benzamide has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.

    Materials Science: The compound can be used in the design and synthesis of novel materials with specific properties, such as liquid crystals or organic semiconductors.

    Biological Studies: Researchers can use the compound to study its interactions with biological targets, providing insights into its potential therapeutic effects.

    Chemical Biology: It can be employed as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Bromo-N-isopropyl-5-methoxy-benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-methyl-5-methoxy-benzamide: Similar structure but with a methyl group instead of an isopropyl group.

    3-Bromo-N-isopropyl-4-methoxy-benzamide: Similar structure but with the methoxy group at the 4-position.

    3-Chloro-N-isopropyl-5-methoxy-benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-N-isopropyl-5-methoxy-benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the bromine atom at the 3-position and the methoxy group at the 5-position can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-methoxy-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)8-4-9(12)6-10(5-8)15-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNUIMMKCIPZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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